

An In-depth Technical Guide to Pyridine-3-Carboxylic Acid (Nicotinic Acid)

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Compound of Interest

Compound Name: *pyridine-3-carboxylic acid*

Cat. No.: *B12954113*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, biochemical significance, synthesis, and safety considerations of **pyridine-3-carboxylic acid**, also widely known as nicotinic acid or niacin.

Core Properties and Identifiers

Pyridine-3-carboxylic acid is an organic compound featuring a pyridine ring substituted with a carboxyl group at the 3-position. It is one of three isomers of pyridinecarboxylic acid.^[1]

Table 1: Nomenclature and Chemical Identifiers

Identifier	Value
Preferred IUPAC Name	Pyridine-3-carboxylic acid
Common Names	Nicotinic acid, Niacin, Vitamin B3
CAS Number	59-67-6[1][2]
Molecular Formula	C ₆ H ₅ NO ₂ [1][2]
Molecular Weight	123.11 g/mol [1][2]
InChIKey	PVNIIMVLHYAWGP-UHFFFAOYSA-N[2]
SMILES	OC(=O)c1ccncc1[2]

Physicochemical and Spectral Data

Nicotinic acid is a white crystalline solid at room temperature. Its physical and chemical characteristics are crucial for its application in various scientific and industrial fields.

Table 2: Key Physicochemical Properties

Property	Value	Reference
Appearance	White crystalline powder	
Melting Point	235 °C	[2]
Boiling Point	Sublimes	[3]
Density	1.470 g/mL	[2]
pKa ₁ (COOH)	~2.0 (zwitterionic form)	
pKa ₂ (Pyridine N)	4.85	
logP (Octanol/Water)	0.36	[2]

Solubility

The presence of both the polar carboxylic acid group and the pyridine ring gives nicotinic acid moderate solubility in water and various organic solvents.

Table 3: Solubility Profile

Solvent	Qualitative Solubility	Notes
Water	Soluble, increases with temperature	Forms hydrogen bonds with water.[4]
Ethanol	Soluble	[4]
Dimethyl Sulfoxide (DMSO)	Soluble	
Acetone	Soluble	
Diethyl Ether	Slightly Soluble	
Acetonitrile	Slightly Soluble	

Spectral Properties

Spectral data are essential for the identification and structural elucidation of **pyridine-3-carboxylic acid**.

- ¹H NMR:** The proton NMR spectrum shows characteristic signals for the protons on the pyridine ring. Due to the electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group, the aromatic protons are shifted downfield compared to benzene.[5]
- ¹³C NMR:** The carbon NMR spectrum displays distinct peaks for the six carbon atoms. The carbon of the carboxylic acid group appears significantly downfield, while the pyridine ring carbons show shifts influenced by the nitrogen atom's position.[5][6][7][8]
- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically around 2500-3300 cm⁻¹. A strong C=O stretching vibration is observed around 1700 cm⁻¹. Additional characteristic peaks for C-O stretching and O-H in-plane deformation appear between 1260-1340 cm⁻¹. [9][10][11][12]
- UV-Vis Spectroscopy:** In its ultraviolet absorption spectrum, nicotinic acid exhibits absorption maxima that are sensitive to the solvent.[13][14] The position of the carboxylic acid group at the 3-position allows for better resonance stabilization compared to the 2-position isomer, resulting in a higher λ_{max}. [15]

Chemical Reactivity and Properties

The reactivity of **pyridine-3-carboxylic acid** is dictated by its two primary functional groups: the pyridine ring and the carboxylic acid.

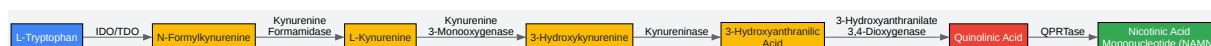
- **Pyridine Ring Reactivity:**
 - **Basicity:** The nitrogen atom has a lone pair of electrons that is not part of the aromatic π -system, making it basic and available for protonation (pKa of the conjugate acid is ~5.25).
[5]
 - **Electrophilic Aromatic Substitution:** The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Reactions like nitration and sulfonation are sluggish and require harsh conditions.[5]
 - **Nucleophilic Aromatic Substitution:** It is more susceptible to nucleophilic attack than benzene, particularly at the 2 and 4 positions.
- **Carboxylic Acid Reactivity:**
 - **Acidity:** The carboxylic acid group is acidic and readily deprotonates to form the carboxylate anion.
 - **Esterification:** It undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.
 - **Reduction:** The carboxylic acid can be reduced to the corresponding alcohol (3-pyridinemethanol) using strong reducing agents.
 - **Decarboxylation:** Removal of the carboxyl group can be achieved under specific, often harsh, conditions.

Biochemical Significance and Signaling Pathways

Pyridine-3-carboxylic acid is a vital biomolecule, functioning as Vitamin B3. It is a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which are essential for hundreds of redox reactions in cellular metabolism.[16][17]

De Novo Biosynthesis Pathway

In many organisms, including humans, nicotinic acid can be synthesized from the essential amino acid tryptophan via the kynurenine pathway. This multi-step process is crucial when dietary intake of niacin is insufficient.

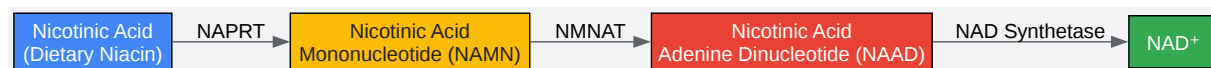


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Caption: De Novo biosynthesis of NAMN from Tryptophan.

The Preiss-Handler Pathway

Dietary nicotinic acid is converted into NAD⁺ through a salvage pathway known as the Preiss-Handler pathway. This is the primary route for utilizing niacin obtained from food.



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Caption: The Preiss-Handler pathway for NAD⁺ synthesis.

Synthesis and Experimental Protocols

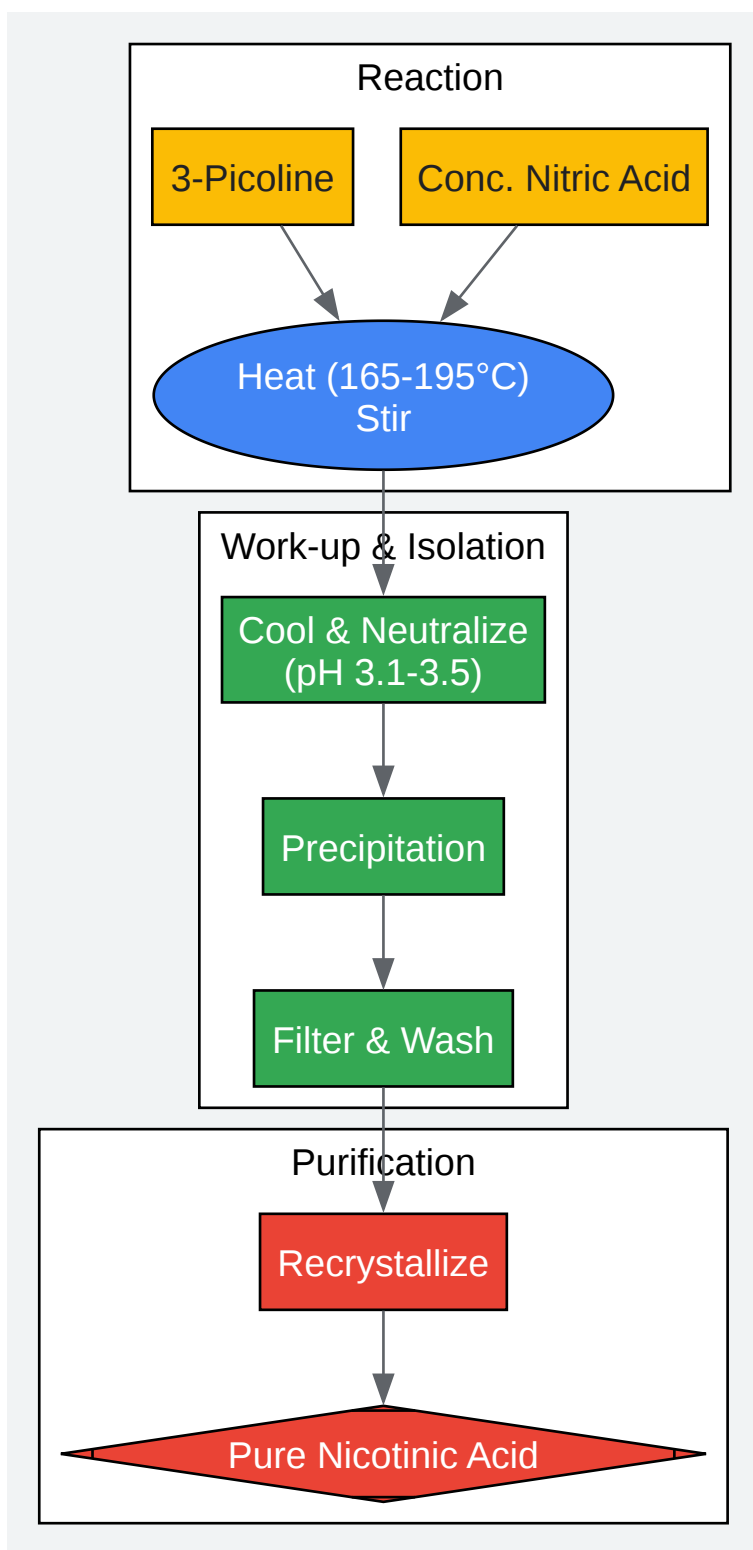
Industrially, **pyridine-3-carboxylic acid** is most commonly produced by the oxidation of 3-picoline (3-methylpyridine). Various methods exist, including gas-phase ammoxidation followed by hydrolysis or direct liquid-phase oxidation.^{[16][18]}

Experimental Protocol: Oxidation of 3-Picoline with Nitric Acid

This protocol describes a general laboratory-scale synthesis via direct liquid-phase oxidation. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate

personal protective equipment, as it involves corrosive acids and generates toxic nitrogen oxides.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), add 3-picoline.
- **Acid Addition:** Slowly add concentrated nitric acid (e.g., 65-70%) to the stirred 3-picoline. The reaction is exothermic and the temperature should be controlled.[\[18\]](#)[\[19\]](#)
- **Heating:** After the initial addition, heat the reaction mixture to a temperature between 165-195°C. The optimal temperature will depend on the concentration of nitric acid and desired reaction time.[\[18\]](#)
- **Reaction Monitoring:** Maintain the temperature and stirring for several hours. The reaction can be monitored by techniques such as TLC or HPLC to track the consumption of 3-picoline.
- **Work-up and Isolation:**
 - After completion, cool the reaction mixture to room temperature.
 - Carefully neutralize the mixture by adding a base (e.g., concentrated NaOH solution) until the pH is approximately 3.1-3.5. **Pyridine-3-carboxylic acid** is least soluble at its isoelectric point.[\[19\]](#)
 - The crude product will precipitate out of the solution.
 - Collect the solid product by vacuum filtration and wash it with cold water.
- **Purification:** The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield pure **pyridine-3-carboxylic acid**.



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Caption: General workflow for the synthesis of Nicotinic Acid.

Safety and Handling

Pyridine-3-carboxylic acid is considered hazardous and requires careful handling.

- Hazards:
 - Causes skin irritation.[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - Causes serious eye irritation/damage.[\[21\]](#)[\[22\]](#)[\[23\]](#)
 - May cause respiratory tract irritation.[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - Harmful if swallowed, may cause gastrointestinal irritation.[\[20\]](#)[\[22\]](#)
- Handling and Storage:
 - Handle in a well-ventilated area or a chemical fume hood.[\[20\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[20\]](#)[\[21\]](#)
 - Avoid generating dust.[\[20\]](#)
 - Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[\[20\]](#)[\[23\]](#)
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[\[20\]](#)
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[\[20\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[\[20\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

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